Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)
Description
Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is a synthetic statin derivative designed to inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. Its structure features a pyrimidine core substituted with a 4-fluorophenyl group, an isopropyl moiety, and a methylsulfonamido group, along with a dihydroxyheptanoate side chain complexed with calcium . The stereochemistry (3R,5R) distinguishes it from other statins, such as rosuvastatin (3R,5S configuration), impacting its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C44H58CaF2N6O12S2 |
|---|---|
Molecular Weight |
1005.2 g/mol |
IUPAC Name |
calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C22H30FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*16-,17-;/m11./s1 |
InChI Key |
OUMNOTHSODZWNZ-VKLRDTKISA-L |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Biological Activity
Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate), commonly referred to as a calcium salt of Rosuvastatin, is a compound that exhibits significant biological activity, particularly in the context of cholesterol management and cardiovascular health. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C44H54CaF2N6O12S2
- Molecular Weight : 1001.1 g/mol
- CAS Number : 147098-20-2
- SMILES Notation : [Ca++].CC(C)C1=NC(=NC(C2=CC=C(F)C=C2)=C1\C=C$$C@@H](O)CC@@HCC([O-])=O)N(C)S(C)(=O)=O
Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) functions primarily as an HMG-CoA reductase inhibitor. This mechanism is crucial for reducing cholesterol synthesis in the liver, thereby lowering plasma cholesterol levels. The compound also promotes the uptake of LDL (low-density lipoprotein) cholesterol from the bloodstream.
Lipid Lowering Effects
Numerous studies have demonstrated the efficacy of Rosuvastatin in lowering LDL cholesterol levels:
- A meta-analysis indicated that Rosuvastatin significantly reduced LDL cholesterol by approximately 50% compared to placebo in hyperlipidemic patients .
Cardiovascular Benefits
In addition to lipid-lowering properties, Rosuvastatin has shown potential cardiovascular benefits:
- Reduction in Cardiovascular Events : Clinical trials have reported a decrease in major cardiovascular events among patients treated with Rosuvastatin compared to those receiving standard care .
- Anti-inflammatory Effects : Research indicates that Rosuvastatin may exert anti-inflammatory effects by reducing high-sensitivity C-reactive protein (hsCRP) levels, which is associated with cardiovascular risk .
Case Studies
- Case Study on Hyperlipidemia : A study involving patients with familial hypercholesterolemia demonstrated that treatment with Rosuvastatin resulted in significant reductions in total cholesterol and LDL levels over six months .
- Post-MI Patients : In patients post-myocardial infarction (MI), Rosuvastatin therapy was associated with improved endothelial function and reduced arterial stiffness, suggesting a protective effect on vascular health .
Safety and Side Effects
While generally well-tolerated, some side effects associated with Rosuvastatin include:
- Myopathy and rhabdomyolysis
- Liver enzyme abnormalities
- Gastrointestinal disturbances
Monitoring liver function tests is recommended during treatment.
Scientific Research Applications
The compound Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) is a complex organic molecule with potential applications in various scientific and medical fields. This article explores its applications, particularly in pharmaceuticals and biochemistry, supported by relevant case studies and data.
Anticancer Activity
Recent studies have highlighted the potential of similar compounds in anticancer therapies. For instance, compounds with analogous structures have shown promising antiproliferative activities against various cancer cell lines. A study demonstrated that derivatives of such compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating significant cytotoxicity .
Targeting Enzymatic Pathways
The compound's structure suggests potential interactions with key enzymes involved in cancer metabolism, such as thymidylate synthase. This enzyme is crucial for DNA synthesis and is a known target for anticancer drugs. In silico studies have been employed to predict binding affinities and interactions at the active site of these enzymes, paving the way for the development of new therapeutic agents .
Antimicrobial Properties
Compounds featuring similar functional groups have been investigated for their antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which could be leveraged in developing new antibiotics or adjunct therapies to enhance the efficacy of existing treatments.
Case Study 1: Synthesis and Activity Profile
A recent synthesis of related compounds demonstrated that modifications on the pyrimidine ring significantly influenced their biological activity. The introduction of various substituents at specific positions led to enhanced activity against selected cancer cell lines, suggesting that structural optimization is key to improving therapeutic efficacy .
Case Study 2: Molecular Docking Studies
In another study, molecular docking simulations were used to assess the binding affinity of calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate) with target proteins involved in cancer progression. The results indicated strong binding interactions that could inhibit enzymatic activity, supporting its potential as a lead compound for drug development .
Data Table of Related Compounds and Activities
| Compound Name | Structure | Activity (IC50 µg/mL) | Target |
|---|---|---|---|
| Compound A | Similar structure | 1.9 - 7.52 | HCT-116 Cancer Cells |
| Compound B | Analogous sulfonamide | 2.3 - 6.62 | MCF-7 Cancer Cells |
| Calcium bis... | C44H54CaF2N6O12S | TBD | Thymidylate Synthase |
Chemical Reactions Analysis
Hydrolysis and Stability
The compound exhibits pH-dependent hydrolysis:
-
Acidic conditions (pH < 3): Rapid lactonization forms a six-membered lactone ring via intramolecular esterification .
-
Alkaline conditions (pH > 10): Degradation occurs through β-hydroxy acid elimination, producing a conjugated diene intermediate .
Stability studies indicate a half-life of:
| Condition | Half-Life |
|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1 hrs |
| pH 7.4 (blood) | 48 hrs |
| 40°C/75% RH | 6 months |
Metabolic Reactions
In vivo studies demonstrate three primary metabolic pathways:
Reactivity with Metal Ions
The calcium salt form shows unique coordination behavior:
Photodegradation
UV irradiation (λ = 254 nm) induces two competing pathways:
| Pathway | Quantum Yield (Φ) | Major Products |
|---|---|---|
| Norrish Type II cleavage | 0.12 | Fluorophenyl-pyrimidine fragment |
| Sulfonamide N-S bond homolysis | 0.08 | Methanesulfinic acid derivatives |
Excipient Compatibility
Reactivity with common pharmaceutical additives:
Comparison with Similar Compounds
Structural and Stereochemical Differences
The compound shares structural homology with other statins but differs in stereochemistry and substituents:
Key Insights :
- The pyrimidine core in the target compound and rosuvastatin enhances selectivity for hepatic HMG-CoA reductase compared to the pyrrole core in atorvastatin .
- The N-methylmethanesulfonamido group increases hydrophilicity, favoring liver-specific uptake over peripheral tissues, similar to rosuvastatin .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Rosuvastatin Calcium | Atorvastatin Calcium |
|---|---|---|---|
| Solubility (pH 7.4) | Low (similar to ROSV) | 0.7 mg/mL | 0.1 mg/mL |
| LogP | ~1.8 (predicted) | 1.75 | 4.5 |
| Bioavailability | ~20% (estimated) | 20% | 12% |
| Half-life (hr) | ~19 (predicted) | 19 | 14 |
| Metabolism | CYP2C9/CYP2C19 (minimal) | CYP2C9 | CYP3A4 |
Sources :
Key Insights :
- The target compound’s low solubility at physiological pH aligns with rosuvastatin, necessitating formulation enhancements for oral delivery .
- Reduced LogP compared to atorvastatin correlates with lower lipophilicity, minimizing muscle-related adverse effects .
- CYP-independent metabolism (like rosuvastatin) reduces drug-drug interaction risks compared to CYP3A4-dependent atorvastatin .
Preparation Methods
Core Reaction Sequence
The synthesis begins with the condensation of (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid (rosuvastatin acid) with calcium hydroxide. However, early methods faced limitations in diastereomer separation and intermediate purification. The improved route described in US20130197224A1 introduces asymmetric borane reduction to optimize stereochemical control, yielding a crude ester with reduced diastereomer content (≤0.8%). Key modifications include:
-
Solvent Ratios : A solvent-to-reactant ratio of 0.5 mL/g accelerates reaction kinetics and minimizes impurity formation during the initial coupling step.
-
Alkaline Hydrolysis : Conversion of the ester to rosuvastatin sodium in ethanol-water mixtures achieves 97–99% yield, followed by liquid-liquid extraction to remove hydrophobic byproducts.
Crystallization and Salt Formation
Crystallization of rosuvastatin sodium from ethyl ether yields a high-purity intermediate (>99.5%), which undergoes metathesis with calcium chloride. The patent highlights that maintaining pH 6.5–7.5 during this step prevents lactonization and racemization, critical for preserving the (3R,5R) configuration. Final recrystallization in acetonitrile-water (3:1 v/v) produces rosuvastatin calcium with ≤0.1% unknown impurities, meeting ICH guidelines.
Industrial-Scale Purification Strategies
Diastereomer Removal
Early methods (e.g., EP0521471) relied on column chromatography for diastereomer separation, which is impractical for mass production. The US20130197224A1 method replaces this with a two-step purification:
Cost-Efficiency Enhancements
-
Reagent Utilization : Optimizing stoichiometry of the pyrimidine precursor (Compound 3) reduces excess usage from >100% to 20%, lowering raw material costs by 34%.
-
Solvent Recovery : Closed-loop recycling of acetonitrile and ethyl acetate achieves 85% solvent recovery, minimizing waste.
Formulation and Stability Considerations
Direct Compression Tableting
CN104398484B discloses a direct powder compression method for rosuvastatin calcium tablets, enhancing stability and dissolution:
| Parameter | Specification |
|---|---|
| Diluent | Microcrystalline cellulose-lactose (1:3) |
| Disintegrant | Pregelatinized starch (5% w/w) |
| Lubricant | Magnesium stearate (1% w/w) |
| Compression Force | 30–35 kN |
| Dissolution (30 min) | ≥85% in pH 6.8 phosphate buffer |
This formulation prevents hydrolysis under humid conditions (40°C/75% RH for 12 months), with lactone degradants remaining below 0.2%.
Coating and Packaging
Aqueous film coating with Opadry® II (2% weight gain) provides moisture and oxygen barriers, reducing oxidative degradation by 70% compared to uncoated tablets. Aluminum-plastic blister packs further extend shelf life to 36 months at 25°C.
Comparative Analysis of Synthetic Methods
The table below contrasts traditional and optimized synthetic routes:
| Parameter | EP0521471 Method | US20130197224A1 Method |
|---|---|---|
| Diastereomer Content | 0.8% | <0.05% |
| Overall Yield | 48% | 72% |
| Column Chromatography | Required | Eliminated |
| Solvent Consumption | 12 L/kg | 5.8 L/kg |
| Production Cost | $1,240/kg | $890/kg |
The optimized method reduces reliance on chromatographic purification, cuts solvent use by 52%, and improves throughput for commercial manufacturing.
Mechanistic Insights into Key Reactions
Q & A
Q. What are the critical safety protocols for handling this compound in bioactive assays?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Store the compound in airtight containers under inert gas (argon) to prevent hydrolysis of the sulfonamide group .
- Follow waste disposal guidelines for halogenated organic compounds, as detailed in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
